N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Applications
Sulfonamide derivatives, such as the one , have been synthesized and evaluated for their antimicrobial efficacy. For example, a study on the synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlighted the potential of quinoline clubbed with sulfonamide moiety as antimicrobial agents, showing high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Antitumor Applications
The synthesis and biological activity of sulfonamide-based hybrid compounds have been extensively researched for their potential antitumor effects. For instance, recent advances in the design and development of sulfonamide hybrids have demonstrated a variety of pharmacological activities, including antitumor activities (Current Medicinal Chemistry, 2022). Another study elaborated on the pro-apoptotic effects of new sulfonamide derivatives, activating p38/ERK phosphorylation in cancer cells, indicating their potential in cancer therapy (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).
Anti-inflammatory Applications
Research into sulfonamides and sulfonyl esters of quinolines as non-acidic, non-steroidal, anti-inflammatory agents has also been conducted. This study synthesized various sulfonamide and sulfonate derivatives of quinoline, evaluating their anti-inflammatory potential through the ROS inhibitory effect, with several compounds showing good to moderate activity (Letters in Drug Design & Discovery, 2020).
Future Directions
A compound with a similar structure, “N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide”, exhibited strong inhibitory effects on the proliferation of HeLa cells and tubulin polymerization . This suggests that “N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide” and similar compounds could potentially be used as lead compounds for further modification .
Mechanism of Action
Sulfonamides
Sulfonamides are a class of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Thiazoles
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Indole derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-6-3-13(4-7-16)12-21-26(24,25)17-10-14-2-1-9-22-18(23)8-5-15(11-17)19(14)22/h3-4,6-7,10-11,21H,1-2,5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIWYMRLVSQVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=C(C=C4)Cl)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.